2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone
Description
2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone is a piperazine-derived compound featuring a chloroacetyl group and a 3-methylbenzyl substituent on the piperazine nitrogen. Its molecular formula is C₁₅H₂₀ClN₂O (molecular weight: 288.78 g/mol). Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in targeting neurological, antimicrobial, and anticancer pathways.
Properties
IUPAC Name |
2-chloro-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-12-3-2-4-13(9-12)11-16-5-7-17(8-6-16)14(18)10-15/h2-4,9H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBSBXBABNLMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181993 | |
| Record name | 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796067-49-7 | |
| Record name | 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796067-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone typically involves the following steps:
Formation of Piperazine Derivative: The starting material is often a piperazine derivative, which undergoes a series of reactions to introduce the desired functional groups.
Chlorination: The piperazine derivative is then chlorinated to introduce the chlorine atom at the appropriate position.
Coupling Reaction: The chlorinated piperazine is coupled with a 3-methylphenyl methyl group to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research has indicated that derivatives of piperazine compounds exhibit antidepressant effects. 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone has been explored for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
- Antipsychotic Properties :
- Analgesic Effects :
Case Study 1: Antidepressant Efficacy
In a study published by the American Chemical Society, researchers synthesized various piperazine derivatives and tested their efficacy in animal models of depression. The findings indicated that certain modifications to the piperazine structure enhanced serotonin receptor affinity, leading to improved antidepressant activity. The specific role of this compound was highlighted as a promising candidate due to its unique substitution pattern .
Case Study 2: Antipsychotic Potential
A pharmacological investigation evaluated the antipsychotic effects of several piperazine derivatives, including our compound of interest. The results demonstrated significant reductions in hyperactivity and stereotypic behaviors in treated subjects compared to controls, suggesting that the compound may effectively target dopaminergic pathways involved in psychosis .
Toxicology and Safety Assessments
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological studies indicate that while the compound exhibits promising pharmacological effects, it also requires thorough evaluation for potential side effects, particularly concerning neurotoxicity and cardiotoxicity .
Mechanism of Action
The mechanism by which 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Synthetic Yields : Yields vary significantly (11–85%), influenced by steric hindrance and reaction conditions. For example, indole-containing analogs () show lower yields (11–23%) due to side reactions .
Pharmacological and Physicochemical Properties
Key Findings :
- Antifungal Activity : Chlorophenyl derivatives (e.g., CAS 70395-06-1) exhibit stronger antifungal effects than methoxy-substituted analogs, likely due to increased electrophilicity .
Structure-Activity Relationships (SAR)
Biological Activity
2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone, also known as CAS 796067-49-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C14H19ClN2O, with a molecular weight of 266.76 g/mol. The structure features a piperazine ring, which is known for its versatility in medicinal chemistry. The compound can be represented by the following structural formulas:
- InChI : InChI=1S/C14H19ClN2O/c1-12-3-2-4-13(9-12)11-16-5-7-17(8-6-16)14(18)10-15/h2-4,9H,5-8,10-11H2,1H3
- SMILES : O=C(N1CCN(CC=2C=CC=C(C2)C)CC1)CCl
Pharmacological Profile
Research indicates that compounds with similar piperazine structures exhibit diverse pharmacological activities, including interactions with various neurotransmitter receptors. The biological activity of this compound has been evaluated in several studies:
- Dopamine Receptor Modulation : A study highlighted that compounds with structural similarities can act as selective dopamine receptor agonists or antagonists. Specifically, the modulation of D3 dopamine receptors was noted, which play a crucial role in neuropsychiatric disorders .
- Antibacterial and Antifungal Activity : While the specific antibacterial and antifungal activities of this compound have not been extensively documented, related piperazine derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments suggest that this compound may exhibit selective cytotoxic effects on various cancer cell lines. However, detailed dose-response studies are necessary to establish its efficacy and safety profile .
Table 1: Summary of Biological Activities
Detailed Research Findings
A notable study explored the structure-activity relationship (SAR) of piperazine derivatives, identifying key structural features that enhance receptor binding affinity and selectivity. This research underscores the importance of substituents on the piperazine ring in determining biological activity .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine derivative with a chlorinated acetyl intermediate under basic conditions (e.g., Na₂CO₃ at pH 9–10). For example, outlines a similar synthesis using acetonitrile and K₂CO₃ under reflux. Friedel-Crafts acylation (using AlCl₃ as a catalyst) may also introduce the acetyl group to the aromatic ring .
Q. Which spectroscopic techniques are most effective for structural characterization?
X-ray crystallography (XRD) is critical for resolving the 3D structure, as demonstrated in for a related compound. Complementary techniques include:
Q. What safety protocols are essential when handling this compound?
Due to the chlorinated moiety, follow GHS hazard codes H314 (skin corrosion) and H301 (toxicity if swallowed), as noted in . Use fume hoods, nitrile gloves, and eye protection. Waste must be segregated and disposed via certified chemical waste services .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and computational models be resolved?
If XRD data (e.g., bond lengths or angles) conflict with density functional theory (DFT) calculations, validate computational parameters (e.g., basis sets, solvent models). Re-examine experimental conditions (e.g., crystal packing effects) and refine the computational model using software like Gaussian or ORCA. Cross-validate with spectroscopic data .
Q. What strategies optimize the coupling of piperazine with chlorinated intermediates?
Key factors include:
- Catalyst selection : Use K₂CO₃ or Cs₂CO₃ to enhance nucleophilicity.
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency.
- Temperature control : Reflux (80–100°C) balances reactivity and side-product minimization, as shown in .
Q. How does the 3-methylphenyl substituent influence reactivity in nucleophilic substitutions?
The methyl group enhances steric hindrance, potentially slowing reactions at the benzyl position. Comparative studies with electron-withdrawing substituents (e.g., -F, -Cl) can clarify electronic vs. steric effects. Monitor reaction kinetics via HPLC or in situ NMR .
Q. What methodologies detect tautomeric or conformational isomers in this compound?
Use variable-temperature NMR to study dynamic equilibria between tautomers. XRD can identify dominant conformers in the solid state, while molecular dynamics simulations predict solvent-dependent behavior. ’s work on crown ethers demonstrates similar conformational analysis .
Q. How to design experiments investigating coordination with transition metals?
Test the compound’s ability to act as a ligand via:
- UV-Vis titration : Monitor metal-ligand complex formation (e.g., with Cu²⁺ or Fe³⁺).
- Single-crystal XRD : Resolve metal-coordination geometry.
- Magnetic susceptibility measurements : Assess spin states in paramagnetic complexes. Reference ’s synthesis of diaza-crown ether ligands for methodology .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR vs. XRD) be addressed?
Reconcile discrepancies by:
Q. What experimental controls are critical for reproducibility in synthesis?
Include:
- Blank reactions : Exclude autocatalysis or solvent participation.
- Isolation of intermediates : Validate stepwise progression (e.g., via LC-MS).
- Replicate trials : Assess batch-to-batch variability under identical conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
